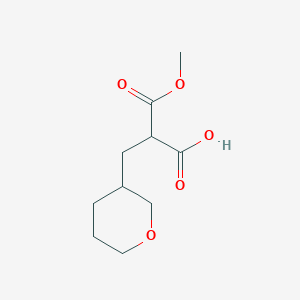
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid, commonly known as MEMO, is a synthetic compound that has gained significant attention in the field of scientific research. MEMO is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MEMO is not fully understood. However, it has been suggested that MEMO may act as a glycine receptor agonist, which may contribute to its neuroprotective effects. MEMO has also been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in memory and learning.
Biochemical and physiological effects:
MEMO has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help protect cells from oxidative stress. MEMO has also been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MEMO in lab experiments is its high purity, which allows for accurate and reproducible results. MEMO is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using MEMO is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
The potential therapeutic applications of MEMO are still being explored. Future research may focus on the development of MEMO-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies may investigate the potential use of MEMO in the treatment of other conditions, such as cancer and diabetes.
Conclusion:
In conclusion, MEMO is a synthetic compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, neuroprotective, anti-inflammatory, and antioxidant properties, and mechanism of action make it an exciting area of research. While there are limitations to its use in lab experiments, further research may lead to the development of MEMO-based drugs for the treatment of a range of conditions.
Synthesemethoden
The synthesis of MEMO involves the reaction of glycine with glycidol in the presence of a base catalyst. The resulting compound is then treated with methanol and hydrochloric acid to yield MEMO. This method is relatively simple and yields high purity MEMO.
Wissenschaftliche Forschungsanwendungen
MEMO has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. MEMO has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
3-methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-14-10(13)8(9(11)12)5-7-3-2-4-15-6-7/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIUNZGMOWZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)
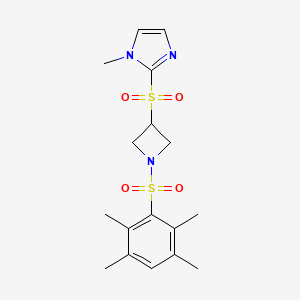
![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)
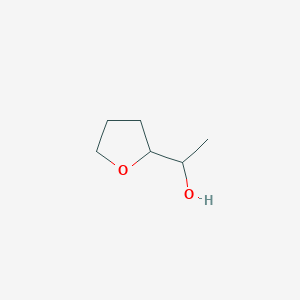

![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)

![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)
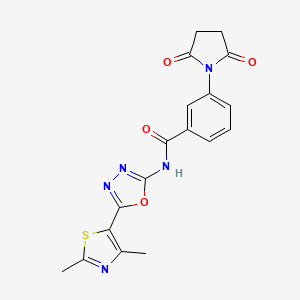
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)

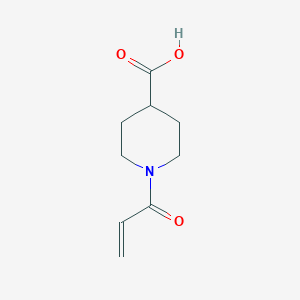
![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)